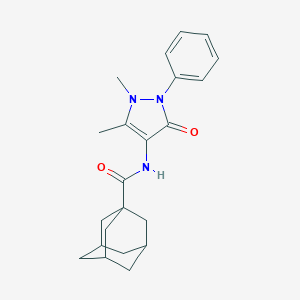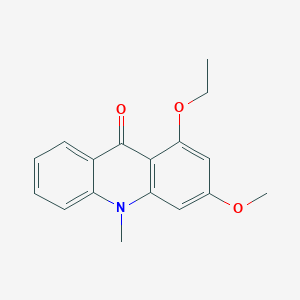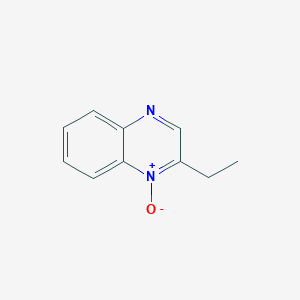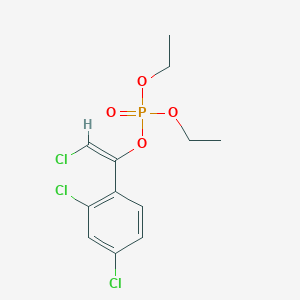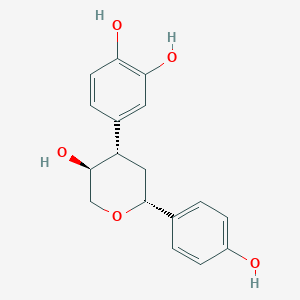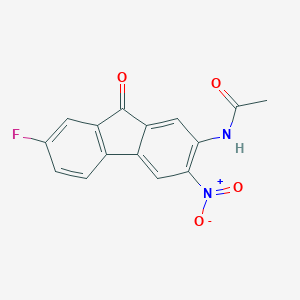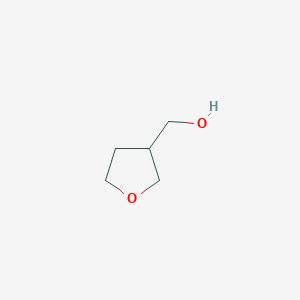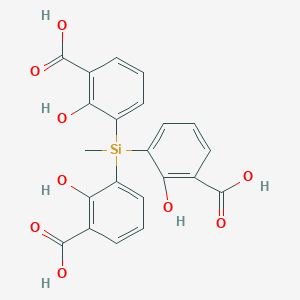
Conjonctyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Conjonctyl is a chemical compound that has been extensively researched for its potential applications in various fields. It is a synthetic molecule that has shown promising results in scientific studies.
科学研究应用
Conjonctyl has been extensively researched for its potential applications in various fields. It has been shown to have antibacterial, antifungal, and antiviral properties. It has also been shown to have potential applications in cancer research, as it has been found to inhibit the growth of cancer cells. Additionally, Conjonctyl has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
作用机制
The mechanism of action of Conjonctyl is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the disruption of various cellular processes, ultimately resulting in the death of the targeted cells.
Biochemical and Physiological Effects:
Conjonctyl has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and proteins in the body, leading to the disruption of cellular processes. Additionally, Conjonctyl has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
实验室实验的优点和局限性
Conjonctyl has several advantages for lab experiments. It is a synthetic molecule, which means that it can be easily produced in large quantities. Additionally, it has been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, Conjonctyl also has some limitations for lab experiments. It can be difficult to work with, as it is a highly reactive molecule. Additionally, its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
未来方向
There are many potential future directions for research on Conjonctyl. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is a need for further research on the mechanism of action of Conjonctyl, which could lead to the development of new applications for the molecule. Finally, there is a need for more research on the potential side effects of Conjonctyl, as well as its interactions with other drugs and chemicals.
合成方法
Conjonctyl is synthesized through a multi-step process that involves the use of various chemicals and reagents. The first step involves the reaction of a carboxylic acid with a primary amine to form an amide. This amide is then reacted with an isocyanate to form a urea derivative. The final step involves the reaction of the urea derivative with a thiol to form Conjonctyl.
属性
CAS 编号 |
18981-26-5 |
|---|---|
产品名称 |
Conjonctyl |
分子式 |
C22H18O9Si |
分子量 |
454.5 g/mol |
IUPAC 名称 |
3-[bis(3-carboxy-2-hydroxyphenyl)-methylsilyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C22H18O9Si/c1-32(14-8-2-5-11(17(14)23)20(26)27,15-9-3-6-12(18(15)24)21(28)29)16-10-4-7-13(19(16)25)22(30)31/h2-10,23-25H,1H3,(H,26,27)(H,28,29)(H,30,31) |
InChI 键 |
LJPWBTLOVMUKJG-UHFFFAOYSA-N |
SMILES |
C[Si](C1=CC=CC(=C1O)C(=O)O)(C2=CC=CC(=C2O)C(=O)O)C3=CC=CC(=C3O)C(=O)O |
规范 SMILES |
C[Si](C1=CC=CC(=C1O)C(=O)O)(C2=CC=CC(=C2O)C(=O)O)C3=CC=CC(=C3O)C(=O)O |
其他 CAS 编号 |
18981-26-5 |
同义词 |
conjonctyl methylsilanetriol salicylate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




